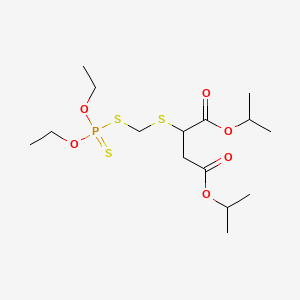
Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, bis(1-methylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, bis(1-methylethyl) ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple thio and phosphinothioyl groups, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, bis(1-methylethyl) ester involves multiple steps, typically starting with the preparation of the phosphinothioyl intermediate. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process is optimized to maximize yield and minimize by-products. Common industrial methods include continuous flow reactions and the use of automated systems to monitor and control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, bis(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thio groups into sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the phosphinothioyl groups, often employing reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thio groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce phosphine derivatives .
Scientific Research Applications
Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, bis(1-methylethyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, bis(1-methylethyl) ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid, ethyl methyl ester: This compound has a simpler structure and different reactivity compared to Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, bis(1-methylethyl) ester.
Butanedioic acid, ethyl 3-methylbutyl ester: Another similar compound with distinct chemical properties and applications.
Uniqueness
What sets this compound apart is its complex structure, which imparts unique reactivity and potential for diverse applications. Its multiple thio and phosphinothioyl groups make it particularly valuable in research focused on oxidative stress and enzyme modulation .
Properties
CAS No. |
63234-00-4 |
|---|---|
Molecular Formula |
C15H29O6PS3 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
dipropan-2-yl 2-(diethoxyphosphinothioylsulfanylmethylsulfanyl)butanedioate |
InChI |
InChI=1S/C15H29O6PS3/c1-7-18-22(23,19-8-2)25-10-24-13(15(17)21-12(5)6)9-14(16)20-11(3)4/h11-13H,7-10H2,1-6H3 |
InChI Key |
UAPUHYNHGPHZDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)SCSC(CC(=O)OC(C)C)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















